molecular formula C14H14ClNO3S2 B2816164 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-99-8

2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

Cat. No.: B2816164
CAS No.: 339016-99-8
M. Wt: 343.84
InChI Key: UAIVJYOGCVIBDP-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is a complex organic compound characterized by the presence of a sulfone group attached to a pyridine ring, which is further substituted with a chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Methylation: The final step involves the methylation of the pyridine ring, which can be achieved using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group in the compound can undergo oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drugs targeting specific enzymes or receptors due to its ability to interact with biological molecules.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone exerts its effects depends on its interaction with molecular targets. The sulfinyl and sulfone groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • 4-Chlorophenyl phenyl sulfone
  • 4-Chlorodiphenyl sulfone

Uniqueness

Compared to similar compounds, 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is unique due to the presence of both sulfinyl and sulfone groups, which provide distinct chemical reactivity and biological activity. The additional methyl groups on the pyridine ring also contribute to its unique properties, potentially enhancing its stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)sulfinyl-4,6-dimethyl-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-9-8-10(2)16-14(13(9)21(3,18)19)20(17)12-6-4-11(15)5-7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIVJYOGCVIBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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